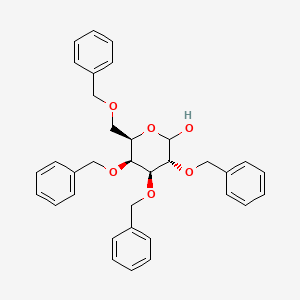

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224584 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-24-9 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Applications of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in Scientific Research and Development

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a pivotal protected carbohydrate derivative. It details its core applications, synthetic utility, and role in the advancement of pharmaceuticals, biotechnology, and glycobiology, supported by experimental frameworks and data.

Introduction: The Quintessential Building Block

This compound is a modified form of D-galactose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ether groups. This protection strategy is fundamental to its utility, rendering the molecule stable under a variety of reaction conditions while allowing for selective chemical manipulation at the anomeric (C1) position.[1][2] Its primary role is that of a versatile building block and glycosyl donor in organic synthesis, enabling the construction of complex carbohydrate structures essential for biological function and therapeutic applications.[1][3][4]

The benzyl protecting groups offer excellent stability and can be removed under mild conditions (e.g., catalytic hydrogenation), a feature that is critical in the final stages of synthesizing sensitive biomolecules.[1] This combination of stability and reactivity makes it an indispensable tool for researchers.[2][3]

Core Applications in Synthesis and Development

The utility of this compound spans multiple scientific domains, from fundamental carbohydrate chemistry to applied therapeutic development.

The principal application of this compound is as a galactosyl donor in glycosylation reactions.[1][2] These reactions form glycosidic bonds, the fundamental linkage in oligosaccharides and polysaccharides. By using this compound, chemists can precisely introduce a galactose unit into a growing carbohydrate chain or attach it to a non-carbohydrate scaffold (aglycone) to form glycoconjugates.[3][5] This process is foundational for synthesizing biologically active molecules like glycoproteins, glycosphingolipids, and carbohydrate-based drugs.[1][3][5]

In the pharmaceutical sector, this compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[5]

-

Immunosuppressants: It is used to synthesize glycolipid intermediates, which are investigated as immunosuppressants for treating autoimmune diseases.[5]

-

Lysosomal Storage Disorders: The compound is a key starting material for preparing molecules like α-galactosylmycin (α-galactose-HNJ), which has shown potential to improve mutant enzyme activity in certain lysosomal storage disorders.[5]

-

Drug Delivery: Its structural properties are valuable in designing targeted drug delivery systems.[2][3] By incorporating it into glycoconjugates, the solubility and bioavailability of poorly soluble drugs can be enhanced.[2]

-

C-Glycoside Analogs: It can be used to create C-glycosides, where the anomeric oxygen is replaced by a carbon.[6] These analogs are resistant to enzymatic and acidic hydrolysis, making them highly stable isosteres of natural O-glycosides for pharmacological studies.[6]

The compound is crucial for advancements in biotechnology and for fundamental research in glycobiology.[1][3]

-

Biopharmaceuticals: It is used in the production of glycoproteins, which are essential for developing biopharmaceuticals like therapeutic proteins and vaccines.[2][3]

-

Glycobiology Research: It aids in the synthesis of specific oligosaccharides and probes used to explore carbohydrate-protein interactions, which are fundamental to understanding cellular recognition, signaling, and disease mechanisms.[3][7]

-

Molecular Probes: It can be used to synthesize molecular probes, such as biosensors for immobilizing sugar chains on gold substrates for the qualitative and quantitative analysis of bacteria or toxins.[5]

Quantitative Data Summary

While specific reaction yields and conditions are highly substrate-dependent, the following table summarizes representative data for key transformations involving this compound, illustrating its efficiency as a synthetic intermediate.

| Transformation Type | Glycosyl Donor Form | Promoter/Catalyst | Typical Yield (%) | Purity (Post-Chromatography) (%) | Reference Reaction Type |

| O-Glycosylation | Trichloroacetimidate | TMSOTf, BF₃·Et₂O | 65-90% | >95% | Synthesis of disaccharides |

| C-Glycosylation | Thiazolylketol acetate | Trimethylsilyl triflate | 50-75% | >95% | Synthesis of stable glycomimetics[6] |

| Conversion to Glycosyl Halide | Halogenating Agent | DAST, NBS | 85-98% | >98% | Preparation of reactive donors |

| Deprotection (Hydrogenolysis) | N/A | Pd/C, H₂ | 90-99% | >99% | Final step in synthesis |

Note: Data are illustrative and compiled from general knowledge of glycosylation chemistry, as specific quantitative values were not available in the initial search results. Actual results will vary based on specific substrates and reaction conditions.

Experimental Protocols

The following section provides a detailed, representative methodology for a key experiment: the use of this compound as a glycosyl donor via a trichloroacetimidate intermediate.

Objective: To glycosylate a generic alcohol acceptor (Acceptor-OH) using a 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate donor.

Part A: Activation of the Donor

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Imidate Formation: Add trichloroacetonitrile (Cl₃CCN, 5.0 eq) dropwise to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting hemiacetal is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite, wash the pad with DCM, and concentrate the filtrate under reduced pressure to yield the crude glycosyl trichloroacetimidate donor. This is often used immediately in the next step.

Part B: The Glycosylation Reaction

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (Acceptor-OH, 1.2 eq), the crude trichloroacetimidate donor from Part A (1.0 eq), and activated 4 Å molecular sieves.

-

Solvent: Add anhydrous DCM to achieve a concentration of ~0.05 M.

-

Cooling: Cool the stirred suspension to the desired temperature (typically between -40 °C and 0 °C) using a suitable cooling bath.

-

Initiation: Add a solution of the promoter, such as trimethylsilyl triflate (TMSOTf, 0.1-0.2 eq), dropwise.

-

Reaction: Stir the reaction at the cooled temperature, monitoring progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a base, such as triethylamine or a saturated solution of sodium bicarbonate.

-

Purification: Allow the mixture to warm to room temperature, filter through Celite, wash with DCM, and concentrate the filtrate. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure protected glycoconjugate.

Conclusion

This compound is far more than a simple derivative; it is a cornerstone of modern carbohydrate chemistry. Its robust protecting groups and versatile reactivity make it an essential precursor for a vast array of complex molecules.[1][2][3] From the synthesis of novel carbohydrate-based therapeutics and vaccines to the creation of sophisticated molecular probes for glycobiology research, its impact is both broad and deep.[2][3][5] The continued application of this building block will undoubtedly fuel further innovation in drug discovery, biotechnology, and our fundamental understanding of the biological roles of carbohydrates.

References

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a critical protected carbohydrate derivative. This versatile building block is instrumental in advanced organic synthesis, particularly in the fields of glycobiology and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a benzylated derivative of D-galactopyranose.[1] Its benzyl protecting groups offer excellent stability under various reaction conditions, which allows for precise control and selective manipulations during complex synthetic pathways.[2] The compound's appearance is typically a white to off-white or slightly yellow solid, powder, or syrup.[3][4] It is known to be insoluble in water but soluble in solvents like chloroform, acetone, dichloromethane, ether, and ethyl acetate.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound as reported in various sources. Note that slight variations in values may exist due to different experimental conditions or the presence of different anomeric mixtures.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₆O₆ | [3][8] |

| Molecular Weight | 540.65 g/mol | [3][8][9] |

| CAS Number | 53081-25-7 / 6386-24-9 | [3][4][8][9] |

| Melting Point | 60-63 °C | [7] |

| 62-63 °C | ||

| 63-67 °C | [4] | |

| 64-69 °C | [9] | |

| Optical Rotation | [α]D20 = +8 ± 2° (c=1 in Chloroform) | [3] |

| [α]D20 = +9 to +13° (c=1 in CHCl₃) | [4] | |

| [α]D22 = +11.0° (c=1% in Chloroform) | [9] | |

| Purity/Assay | ≥ 97% / 98% | [3][4][9] |

| Storage Temperature | -20°C (long-term) | [9] |

| 0 to 8 °C | [3][10] |

Applications in Research and Development

This compound is a cornerstone in carbohydrate chemistry and pharmaceutical sciences, primarily utilized as a versatile building block and glycosyl donor.[2][3][4]

-

Organic Synthesis: It is a fundamental structural unit for creating complex carbohydrate structures, including oligosaccharides and glycoproteins.[2][6] The stable benzyl groups allow for precise control in glycosylation reactions.[2]

-

Pharmaceutical Development: Its structural properties are valuable in designing targeted drug delivery systems and synthesizing glycoconjugates, which can enhance the solubility and bioavailability of therapeutic agents.[2][3][4] It serves as a precursor for the synthesis of active components and intermediates for many drugs, including immunosuppressants and treatments for lysosomal storage disorders.[6]

-

Glycobiology Research: The compound is invaluable for synthesizing molecular probes and inhibitors to study carbohydrate-protein interactions, which are central to understanding cellular processes like signal transduction, cell-cell recognition, and immune responses.[2][3][11]

Logical Flow of Applications

The following diagram illustrates the central role of this compound and its primary applications in scientific research and development.

Caption: Application workflow of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative three-step reaction method for synthesizing the title compound, based on methodologies described in patent literature.[12][13] This process is designed to effectively increase the purity and yield of the final product using accessible raw materials.[13]

Step 1: Preparation of Benzothiazolylthioacetyl Galactose

-

React D-galactose with acetic anhydride in the presence of a catalyst.

-

Introduce 2-mercaptobenzothiazole to the reaction mixture to form the benzothiazolylthioacetyl galactose intermediate.

Step 2: Benzylation

-

The intermediate from Step 1 is treated with potassium hydroxide and benzyl chloride.

-

The reaction is typically heated to reflux.

-

Following cooling and workup, this step yields benzothiazolylthiotetrabenzyl galactose.[12][13]

Step 3: Hydrolysis to Final Product

-

The benzylated intermediate from Step 2 is dissolved in a solvent mixture, such as acetone and water.

-

N-bromosuccinimide (NBS) is added to the mixture and stirred at room temperature.[12][13]

-

After the reaction is complete (typically around 30 minutes), an aftertreatment and purification process (e.g., extraction and crystallization) yields the final product, this compound.[12]

Synthesis Workflow Diagram

The diagram below outlines the key stages in the chemical synthesis of this compound.

Caption: Three-step synthesis of this compound.

References

- 1. This compound | 53081-25-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. 2,3,4,6-Tetra-O-Benzyl-D-Galactose XINXIANG AURORA BIOTECHNOLOGY CO., LTD. [aurora-biotech.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | C34H36O6 | CID 2734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97% | 6386-24-9 [sigmaaldrich.com]

- 10. synthose.com [synthose.com]

- 11. nbinno.com [nbinno.com]

- 12. CN103665064A - Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose - Google Patents [patents.google.com]

- 13. CN103694289A - Preparation method of 2,3,4,6-tetra-oxy-benzyl-D-galactopyranose - Google Patents [patents.google.com]

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose from D-galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust three-step synthesis for preparing 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a crucial building block in carbohydrate chemistry and drug development. The synthesis commences with the readily available D-galactose and proceeds through key intermediates to yield the desired protected galactopyranose. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from D-galactose is efficiently achieved through a three-step reaction sequence. This method is designed to ensure high purity and yield of the final product. The key stages of this synthesis are:

-

Formation of Benzothiazolyl Thioacetyl Galactoside: D-galactose is first converted into an acetylated benzothiazolyl thioglycoside. This step activates the anomeric position for subsequent reactions.

-

Benzylation of the Hydroxyl Groups: The free hydroxyl groups of the thioglycoside intermediate are then protected using benzyl chloride in the presence of a base.

-

Hydrolysis to the Target Hemiacetal: The final step involves the hydrolysis of the benzothiazolyl thio group to afford the target this compound.

This strategic approach allows for the efficient and controlled synthesis of the desired protected galactose derivative, which is a versatile precursor for the synthesis of complex glycoconjugates, oligosaccharides, and various pharmaceutically active molecules.

Quantitative Data Summary

The following table summarizes the molar ratios of reactants and the reported yields for each step of the synthesis. This data is compiled from various optimized protocols and provides a clear overview of the reaction stoichiometry.

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Molar Ratio | Yield |

| 1 | D-galactose | Acetic Anhydride | Catalyst (e.g., ZnCl₂) | 2-Mercaptobenzothiazole | 1 : 5.5-6.5 : 2-3 : 1.1-1.2 | ~88% |

| 2 | Benzothiazolyl thioacetyl galactoside | Benzyl Chloride | Potassium Hydroxide | - | 1 : 10-15 : 4-8 | ~91% |

| 3 | Benzothiazolyl sulfo-tetrabenzyl galactoside | N-Bromosuccinimide | Acetone/Water | - | 1 : 1.1-1.3 | 71-72% |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Benzothiazolyl Thioacetyl Galactoside

This initial step involves the conversion of D-galactose to its acetylated benzothiazolyl thioglycoside derivative.

Materials:

-

D-galactose

-

Acetic anhydride

-

Zinc chloride (or other suitable Lewis acid catalyst)

-

2-Mercaptobenzothiazole

-

Ethyl acetate

-

tert-Butyl methyl ether

-

Water

Procedure:

-

To a reaction vessel under an inert atmosphere, add acetic anhydride and the catalyst (e.g., zinc chloride).

-

Cool the mixture to 10-15 °C.

-

Slowly add D-galactose in portions while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

-

Add 2-mercaptobenzothiazole to the reaction mixture and heat to 50-60 °C.

-

Upon completion of the reaction, cool the mixture and perform an aqueous workup. This typically involves dilution with ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system, such as tert-butyl methyl ether, to yield the benzothiazolyl thioacetyl galactoside.

Step 2: Synthesis of Benzothiazolyl Sulfo-tetrabenzyl Galactoside

In this step, the hydroxyl groups of the thioglycoside are protected with benzyl groups.

Materials:

-

Benzothiazolyl thioacetyl galactoside

-

Benzyl chloride

-

Potassium hydroxide

-

Suitable solvent (e.g., DMF or toluene)

Procedure:

-

Dissolve the benzothiazolyl thioacetyl galactoside in benzyl chloride.

-

Add powdered potassium hydroxide to the solution.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Perform a standard workup, which may include dilution with an organic solvent, washing with water to remove excess base, and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product, benzothiazolyl sulfo-tetrabenzyl galactoside, can be carried forward to the next step, often without further purification.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the thioglycoside to the target hemiacetal.[1]

Materials:

-

Benzothiazolyl sulfo-tetrabenzyl galactoside

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude benzothiazolyl sulfo-tetrabenzyl galactoside in a mixture of acetone and water (e.g., 9:1 v/v).[1]

-

Add N-bromosuccinimide to the solution at room temperature and stir.[1]

-

Monitor the reaction by TLC until the starting material is consumed.[1]

-

Quench the reaction and extract the product with an organic solvent such as ethyl acetate.[1]

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography to afford the pure this compound.[1]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Solubility: Soluble in chloroform, dichloromethane, and ethyl acetate; insoluble in water.

-

Melting Point: 64-69 °C.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton, the pyranose ring protons, and the benzylic protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the anomeric carbon, the carbons of the pyranose ring, and the benzylic carbons, in addition to the aromatic carbons.

-

Visualizations

Synthetic Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the three-step synthesis.

References

2,3,4,6-Tetra-O-benzyl-D-galactopyranose CAS number and structure

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactopyranose for Researchers and Drug Development Professionals

Introduction

This compound is a pivotal protected carbohydrate derivative extensively utilized in the realms of organic synthesis, medicinal chemistry, and glycobiology. Its structure, featuring stable benzyl ether protecting groups at the 2, 3, 4, and 6 positions of the D-galactose core, renders it an exceptionally versatile building block. These benzyl groups offer robust protection under a wide array of reaction conditions, yet can be readily removed via catalytic hydrogenation. This allows for precise, regioselective manipulation and makes the molecule an ideal glycosyl donor or acceptor in the synthesis of complex oligosaccharides, glycoconjugates, and other carbohydrate-based structures.[1]

This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, key applications in research and drug development, and detailed experimental protocols.

Chemical Structure and Identification

The structure of this compound consists of a D-galactopyranose ring with the hydroxyl groups at positions 2, 3, 4, and 6 protected as benzyl ethers. The anomeric hydroxyl group at position 1 remains free, allowing it to act as a glycosyl donor.

Molecular Structure:

-

IUPAC Name: (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol[2]

-

SMILES: C1=CC=C(C=C1)COC[C@@H]2--INVALID-LINK--O)OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HOCC5=CC=CC=C5[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | References |

| CAS Number | 6386-24-9 (Primary) | [3][4][5][6] |

| 53081-25-7 (Also cited) | [1] | |

| Molecular Formula | C₃₄H₃₆O₆ | [2][3][4] |

| Molecular Weight | 540.65 g/mol | [3][4] |

| Appearance | White to off-white solid or powder | |

| Melting Point | 64-69 °C | [3][6] |

| Optical Activity | [α]22/D +11.0° (c = 1% in chloroform) | [3] |

| Storage Temperature | -20°C to <-15°C | [3][4] |

Spectroscopic Data: While a complete, freely available spectrum is not readily published, characteristic NMR data for derivatives are available. For instance, the ¹³C NMR spectrum of a C-allyl-thiazolyl derivative shows characteristic signals for the pyranose ring carbons between 71 and 83 ppm, and the anomeric carbon at a distinct chemical shift, demonstrating the utility of NMR in characterizing products from this precursor.[7]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for chemists and pharmacologists.

-

Carbohydrate Chemistry: It is a fundamental building block for the synthesis of complex carbohydrates, glycosides, and oligosaccharides.[8] Its protected hydroxyl groups allow for controlled glycosylation reactions, enabling the construction of specific glycosidic linkages.[8]

-

Pharmaceutical Development: This compound is a key intermediate in the creation of novel therapeutics, drug delivery systems, and glycoconjugates.[8][9][10] By incorporating this galactose derivative, researchers can enhance the bioavailability and efficacy of drugs.[9][10]

-

Glycobiology Research: In glycobiology, it is invaluable for synthesizing probes to study carbohydrate-protein interactions, which are crucial for understanding cellular communication and disease mechanisms.[8]

-

Biotechnology: It is essential for the production of glycoproteins, aiding in the development of vaccines and therapeutic proteins.[9]

Experimental Protocols

The following are examples of detailed experimental methodologies where this compound or its immediate derivatives are used.

Protocol 1: Synthesis of a C-Glycoside Derivative

This protocol details the synthesis of (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-thiazolyl)-d-galactopyranose, a C-glycoside, which is more stable to hydrolysis than O-glycosides.[7]

Materials:

-

This compound derivative (thiazolylketol acetate)

-

Activated 4 Å powdered molecular sieves

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Allyltrimethylsilane

-

Trimethylsilyl triflate (TMSOTf)

-

Triethylamine

-

Celite

Procedure:

-

A mixture of the starting galactopyranose derivative (0.75 mmol), activated 4 Å molecular sieves (0.50 g), and anhydrous CH₂Cl₂ (7.5 mL) is stirred at room temperature under a nitrogen atmosphere for 10 minutes.[7]

-

Allyltrimethylsilane (7.50 mmol) and trimethylsilyl triflate (0.75 mmol) are added to the mixture.[7]

-

The reaction mixture is stirred at room temperature for 5 hours.[7]

-

The reaction is quenched by adding triethylamine (0.30 mL).[7]

-

The mixture is diluted with CH₂Cl₂ (50 mL) and filtered through a pad of Celite.[7]

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (cyclohexane-AcOEt, 8:1) to yield the final C-glycoside product.[7]

Protocol 2: Synthesis of a Disaccharide Analog

This protocol describes the Bi(OTf)₃-catalyzed coupling reaction to form a non-reducing disaccharide, a trehalose analog.[11]

Materials:

-

2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (a derivative of the title compound)

-

2,3,4,6-tetra-O-benzyl-D-glucopyranose (glycosyl acceptor)

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Calcium Sulfate (CaSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL), the glycosyl acceptor (0.13 mmol) is added at 0 °C under an Argon atmosphere.[11]

-

The resulting mixture is stirred for 15 hours at 0 °C.[11]

-

The reaction is quenched by the addition of a saturated NaHCO₃ solution (5 mL).[11]

-

The mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution.[11]

-

The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure.[11]

-

The crude product is purified by preparative silica gel TLC (ethyl acetate/hexane = 1/3) to give the desired disaccharide.[11]

Visualizing Synthetic Utility

As this compound is a synthetic intermediate, its primary role is not in a biological signaling pathway but in a synthetic one. The following diagram illustrates its general use as a glycosyl donor in a glycosylation reaction.

Caption: Synthetic workflow of this compound in glycosylation.

The following diagram illustrates the key steps in a patented synthesis method for 2,3,4,6-tetra-O-benzyl-D-galactose.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose | C34H36O6 | CID 2734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,6-Tetra-O-benzyl- D -galactopyranose 97 6386-24-9 [sigmaaldrich.com]

- 4. This compound | 6386-24-9 | GAA38624 [biosynth.com]

- 5. This compound - CD BioGlyco [bioglyco.com]

- 6. This compound CAS#: 6386-24-9 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of Benzyl Protecting Groups in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge due to the polyhydroxylated nature of monosaccharide building blocks. The strategic use of protecting groups to temporarily mask reactive hydroxyl groups is therefore fundamental to achieving regioselectivity and stereocontrol. Among the arsenal of available protecting groups, the benzyl ether stands out for its unique combination of stability, reliability, and versatile cleavage conditions. This technical guide provides an in-depth exploration of the core principles and applications of benzyl protecting groups, offering a critical resource for professionals in carbohydrate synthesis and drug development.

Core Properties of Benzyl Ethers

Benzyl ethers are the most widely used "permanent" protecting groups in carbohydrate synthesis.[1] Their popularity stems from a robust set of properties:

-

Broad Stability: Benzyl ethers are stable across a wide range of reaction conditions, including strongly acidic and basic media, which makes them compatible with a vast array of subsequent chemical transformations.[1][2]

-

Orthogonality: They are orthogonal to many other common protecting groups. For instance, they remain intact under the mildly acidic or fluoride-mediated conditions used to cleave silyl ethers (e.g., TBDMS, TIPS) and the basic conditions (e.g., sodium methoxide) used to remove acyl groups like acetates and benzoates.[3][4] This orthogonality is the cornerstone of complex, multi-step synthetic strategies.[2][4]

-

Influence on Reactivity (The "Armed-Disarmed" Principle): The electronic properties of benzyl ethers significantly influence the reactivity of a glycosyl donor. Benzyl groups are electron-donating, which increases the reactivity of a glycosyl donor by stabilizing the developing positive charge at the anomeric center during activation. Such donors are termed "armed". Conversely, donors protected with electron-withdrawing groups, like esters, are less reactive and are termed "disarmed".[1][5] This concept allows for chemoselective glycosylations, where an armed donor can be selectively activated and coupled to a disarmed acceptor.[1]

Introduction of Benzyl Groups (Benzylation)

The formation of a benzyl ether, or benzylation, is most commonly achieved via the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide.[6] Several protocols have been optimized for carbohydrate substrates.

Key Benzylation Methodologies:

-

Sodium Hydride (NaH) in DMF: This is the most common and robust method for per-benzylation, using sodium hydride as a strong, non-nucleophilic base in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of benzyl bromide (BnBr).[2][7]

-

Silver(I) Oxide (Ag₂O) in DMF: For substrates sensitive to strong bases, the milder Ag₂O is often employed. This method can offer improved regioselectivity for the most acidic or accessible hydroxyl group.[6]

-

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, allows benzylation to occur in a two-phase system (e.g., aqueous NaOH and an organic solvent), often under milder conditions.[1]

-

Tetrabutylammonium Iodide (TBAI) Catalysis: For sterically hindered hydroxyl groups, the addition of a catalytic amount of TBAI can dramatically accelerate the reaction rate, allowing for quantitative benzylation at room temperature in minutes, compared to hours at reflux without the catalyst.[8]

-

Benzyl Trichloroacetimidate: For base-sensitive substrates, benzylation can be performed under acidic conditions using benzyl trichloroacetimidate in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6]

Table 1: Comparison of Common Benzylation Methods

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Standard Williamson | NaH, BnBr, DMF, 0 °C to RT | >90% | High yielding, reliable for per-benzylation. | Requires strictly anhydrous conditions; strong base can cause side reactions (e.g., acyl migration). |

| Silver Oxide | Ag₂O, BnBr, DMF, RT | 70-90% | Milder conditions, can provide regioselectivity.[6] | Stoichiometric amounts of expensive silver salt required. |

| TBAI Catalysis | NaH, BnBr, TBAI (cat.), THF, RT | Quantitative | Very fast for hindered alcohols, mild conditions.[8] | Requires anhydrous conditions. |

| Acidic Conditions | Benzyl trichloroacetimidate, TMSOTf (cat.), DCM, -40 °C to RT | 80-95% | Compatible with base-labile functional groups.[6] | Reagent is moisture-sensitive; requires acidic conditions. |

Experimental Protocol: Per-O-benzylation using NaH/BnBr

Objective: To fully protect all free hydroxyl groups of a monosaccharide (e.g., methyl α-D-glucopyranoside) as benzyl ethers.

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq per -OH group)

-

Benzyl bromide (BnBr, 1.2 eq per -OH group)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

Procedure:

-

Preparation: Dry the glassware thoroughly. Add methyl α-D-glucopyranoside to the round-bottom flask and dissolve it in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. The mixture may effervesce (H₂ gas evolution). Allow the mixture to stir at 0 °C for 1 hour.

-

Benzylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol to destroy any excess NaH.

-

Work-up: Dilute the mixture with DCM and wash successively with water, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure per-O-benzylated product.

Removal of Benzyl Groups (Debenzylation)

The cleavage of benzyl ethers is a critical final step in many synthetic sequences. The choice of method depends on the presence of other functional groups in the molecule.

Key Debenzylation Methodologies:

-

Catalytic Hydrogenation: This is the most common and mildest method, involving hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst.[1][2] It proceeds cleanly to yield the deprotected alcohol and toluene as the byproduct. It is incompatible with functional groups that are also reduced, such as alkenes, alkynes, and azides.

-

Catalytic Transfer Hydrogenation: This method avoids the need to handle flammable H₂ gas.[9] A hydrogen donor, such as formic acid, ammonium formate, or triethylsilane, is used to generate hydrogen in situ in the presence of Pd/C.[6][9]

-

Dissolving Metal Reduction: The Birch reduction (sodium in liquid ammonia, Na/NH₃) is a powerful method for removing benzyl groups, especially when catalytic hydrogenation is not feasible (e.g., in the presence of sulfur-containing groups).[9] However, the harsh conditions can affect other functional groups.

-

Oxidative Cleavage: Substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be selectively cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leaving standard benzyl ethers intact.[6]

Table 2: Comparison of Common Debenzylation Methods

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH or EtOAc, RT | >95% | Very clean, mild, neutral conditions.[1][6] | Reduces other functional groups (alkenes, azides); catalyst can be pyrophoric. |

| Transfer Hydrogenation | Pd/C, HCOOH or Et₃SiH, MeOH, RT | >90% | Operationally simple, avoids H₂ gas.[9] | Can be slower than direct hydrogenation. |

| Dissolving Metal | Na, liq. NH₃, -78 °C | 70-90% | Effective for sulfur-containing molecules; orthogonal to hydrogenation.[9] | Harsh conditions, requires special equipment. |

| Oxidative (for PMB) | DDQ, DCM/H₂O, RT | 80-95% | Orthogonal to standard benzyl ethers.[6] | Limited to activated benzyl ethers like PMB. |

Experimental Protocol: Debenzylation by Catalytic Hydrogenation

Objective: To remove all benzyl ethers from a protected carbohydrate.

Materials:

-

Per-O-benzylated carbohydrate (1.0 eq)

-

10% Palladium on carbon (Pd/C, ~10-20% by weight of substrate)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Three-neck round-bottom flask, magnetic stirrer, vacuum/H₂ inlet.

-

Celite® for filtration.

Procedure:

-

Preparation: Dissolve the benzylated carbohydrate in MeOH or EtOAc in the reaction flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should not be allowed to come into contact with flammable solvents in the presence of air.

-

Hydrogenation: Seal the flask and evacuate the atmosphere, then backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically from a balloon) at room temperature.

-

Monitoring: Monitor the reaction by TLC. The product will have a much lower Rf value than the starting material. The reaction is typically complete within 2-24 hours.

-

Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate, which is often pure enough for subsequent steps or can be further purified by crystallization or chromatography.

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing the logical relationships and workflows that underpin advanced carbohydrate synthesis.

This diagram illustrates the logic of a chemoselective glycosylation. The "armed" donor, with its electron-donating benzyl ethers, is more reactive and is activated in the presence of the "disarmed" acceptor, which is deactivated by electron-withdrawing benzoyl esters.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycosylation Reactions with Protected Galactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glycosylation reactions involving protected galactose, a cornerstone of synthetic carbohydrate chemistry with significant implications for drug discovery and development. Glycoconjugates, molecules containing covalently linked carbohydrates, play crucial roles in a myriad of biological processes, including cell recognition, signaling, and immune responses.[1] The precise chemical synthesis of these molecules is therefore essential for advancing our understanding of glycobiology and for the development of novel therapeutics, such as carbohydrate-based vaccines and drugs.[2] This document details the critical aspects of galactose glycosylation, including the strategic use of protecting groups, the selection of appropriate glycosyl donors, and the mechanistic principles that govern stereochemical outcomes.

The Critical Role of Protecting Groups in Galactose Glycosylation

The multistep synthesis of complex oligosaccharides necessitates the use of protecting groups to mask the numerous hydroxyl functionalities of carbohydrate building blocks, allowing for regioselective and stereoselective glycosidic bond formation.[3][4] The choice of protecting group is paramount as it profoundly influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.[5]

Common Protecting Groups for Galactose:

-

Acyl-type Protecting Groups (e.g., Acetyl, Benzoyl, Pivaloyl): These are widely used due to their ease of introduction and removal. Acyl groups at the C-2 position of the glycosyl donor can participate in the reaction mechanism, a phenomenon known as "neighboring group participation." This participation typically leads to the formation of a stable dioxolenium ion intermediate, which blocks one face of the molecule, resulting in the exclusive formation of 1,2-trans-glycosides.[5] For galactose, which has an equatorial hydroxyl group at C-2, this results in the formation of the β-anomer.[6]

-

Ether-type Protecting Groups (e.g., Benzyl, Silyl): Unlike acyl groups, ether protecting groups are considered "non-participating." Their use at the C-2 position is often intended to favor the formation of 1,2-cis-glycosides (the α-anomer for galactose), although this often results in a mixture of anomers.[5][6]

-

Cyclic Acetals (e.g., Benzylidene): 4,6-O-benzylidene protection is a common strategy to rigidify the pyranose ring. This conformational constraint can influence the stereoselectivity of the glycosylation, often favoring the formation of the α-anomer.[7][8]

The electronic properties of these protecting groups also play a significant role. Electron-withdrawing groups can "disarm" the glycosyl donor, reducing its reactivity, while electron-donating groups can "arm" it, increasing its reactivity.[7] This concept is crucial for regioselective glycosylations where a more reactive "armed" donor is coupled with a less reactive "disarmed" acceptor.

Glycosyl Donors: The Electrophilic Partner

The glycosyl donor is a galactose derivative with a leaving group at the anomeric position (C-1). Activation of this leaving group generates a highly electrophilic species that reacts with the nucleophilic hydroxyl group of the glycosyl acceptor. Common classes of galactose glycosyl donors include:

-

Glycosyl Halides (e.g., Bromides, Fluorides): Historically significant, their reactivity is often modulated by the choice of promoter (e.g., silver salts for bromides, Lewis acids for fluorides).

-

Trichloroacetimidates: These are highly popular due to their ease of preparation and activation under mildly acidic conditions (e.g., using trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)).[3][9] They are known for their high reactivity and are versatile donors for a wide range of acceptors.

-

Thioglycosides: These donors are stable and can be activated under various conditions, allowing for orthogonal glycosylation strategies. Their reactivity can be tuned by modifying the substituent on the sulfur atom.

-

Glycosyl Iodides: These have been used in conjunction with silyl protecting groups. The trimethylsilyl (TMS) group is non-participating and can be removed under acidic conditions.[6]

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors including the nature of the protecting groups, the glycosyl donor and acceptor, the promoter, the solvent, and the temperature.[10][11] The mechanism generally falls along a continuum between a unimolecular (SN1) and a bimolecular (SN2) pathway.[8][12]

-

SN1-like Mechanism: This pathway proceeds through a discrete oxocarbenium ion intermediate. The nucleophilic acceptor can then attack from either the α- or β-face, often leading to a mixture of anomers. The thermodynamic anomeric effect typically favors the formation of the α-glycoside.

-

SN2-like Mechanism: In this concerted process, the nucleophile attacks the anomeric carbon as the leaving group departs. This leads to an inversion of configuration at the anomeric center.

Remote Participation: Acyl groups at positions other than C-2, such as C-4 or C-6, can also influence stereoselectivity through "remote participation." For instance, a C-4 acyl group in a galactose donor can form a temporary covalent bond with the anomeric center, shielding the β-face and directing the acceptor to attack from the α-face, thus favoring the formation of the 1,2-cis product.[4][12][13] Studies have shown that electron-rich acyl groups like pivaloyl (Piv) at the C-4 position lead to increased α-selectivity compared to less electron-rich groups like acetyl (Ac) or trifluoroacetyl (TFA).[4][13]

Quantitative Data on Glycosylation Reactions

The following tables summarize quantitative data from various studies on galactose glycosylation, highlighting the impact of different protecting groups and nucleophiles on reaction yield and stereoselectivity.

Table 1: Influence of C-4 and C-6 Acyl Protecting Groups on the Stereochemical Outcome of Galactosylation [4][13]

| Glycosyl Donor (Protecting Groups) | Nucleophile (Nu) | α:β Ratio | Yield (%) |

| 4-Piv, 6-Piv | 1 | 99:1 | 95 |

| 2 | 99:1 | 93 | |

| 3 | 99:1 | 91 | |

| 4 | 99:1 | 89 | |

| 4-Ac | 1 | 85:15 | 92 |

| 2 | 70:30 | 88 | |

| 3 | 60:40 | 85 | |

| 4 | 55:45 | 82 | |

| 4-TFA, 6-TFA | 1 | 75:25 | 89 |

| 2 | 65:35 | 85 | |

| 3 | 50:50 | 81 | |

| 4 | 45:55 | 78 | |

| 4-Bn, 6-Bn | 1 | 60:40 | 90 |

| 2 | 50:50 | 86 | |

| 3 | 40:60 | 83 | |

| 4 | 35:65 | 80 |

Nucleophiles are of decreasing strength from 1 to 4.

Table 2: Regioselectivity in the Glycosylation of Diprotected Galactose Acceptors [3]

| Glycosyl Donor | Glycosyl Acceptor | Product Ratio (1→3 : 1→4) | Total Yield (%) |

| 3 (Benzoylated Trichloroacetimidate) | 1α (2,6-di-O-Bn) | 88:12 | 75 |

| 3 (Benzoylated Trichloroacetimidate) | 1β (2,6-di-O-Bn) | >95:5 | 80 |

| 4 (Benzoylated Trichloroacetimidate) | 2α (2,6-di-O-Bz) | >95:5 | 78 |

| 4 (Benzoylated Trichloroacetimidate) | 2β (2,6-di-O-Bz) | >95:5 | 82 |

Experimental Protocols

This section provides a generalized, detailed methodology for a typical glycosylation reaction using a galactose trichloroacetimidate donor.

Synthesis of a Galactosyl Trichloroacetimidate Donor:

-

Preparation of the Hemiacetal: A fully protected galactose derivative (e.g., 2,3,4,6-tetra-O-benzyl-D-galactopyranose) is deprotected at the anomeric position to yield the corresponding hemiacetal. This is often achieved by a specific deprotection reaction that leaves other protecting groups intact.

-

Reaction with Trichloroacetonitrile: The dried hemiacetal is dissolved in anhydrous dichloromethane. Trichloroacetonitrile (Cl₃CCN) is added in excess (typically 5-10 equivalents).

-

Base Catalysis: A catalytic amount of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting hemiacetal is consumed.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the galactosyl trichloroacetimidate donor.

General Glycosylation Protocol:

-

Preparation of Reactants: The glycosyl donor, glycosyl acceptor, and a molecular sieve (e.g., 4 Å) are added to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30-60 minutes to ensure a dry environment.

-

Cooling: The reaction mixture is cooled to the desired temperature (e.g., -40°C or -78°C).

-

Promoter Addition: The promoter (e.g., a solution of TMSOTf in anhydrous dichloromethane) is added dropwise.

-

Reaction Progression: The reaction is stirred at the low temperature and allowed to slowly warm to room temperature over several hours. The progress is monitored by TLC.

-

Quenching: Once the reaction is complete, it is quenched by the addition of a base, such as triethylamine or pyridine.

-

Filtration and Concentration: The mixture is filtered through celite to remove the molecular sieves, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired protected disaccharide.

Visualizations

Caption: A generalized workflow for oligosaccharide synthesis using a protected galactose donor.

Caption: Neighboring group participation by a C-2 acyl group leading to a 1,2-trans glycoside.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Glycosyl Donor: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry and drug development, the synthesis of complex oligosaccharides and glycoconjugates demands robust and reliable methodologies. A key player in this arena is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a versatile glycosyl donor prized for its stability and predictable reactivity. This technical guide provides an in-depth exploration of its application in glycosylation, focusing on activation methods, quantitative outcomes, and detailed experimental protocols.

Core Concepts: The Role of Benzyl Protecting Groups

The four benzyl (Bn) ether protecting groups on the galactose ring are critical to the utility of this glycosyl donor. These groups are stable under a wide range of reaction conditions, preventing unwanted side reactions at the hydroxyl positions. This stability allows for the selective activation of the anomeric hydroxyl group, directing the formation of the glycosidic bond with a chosen acceptor molecule. The benzyl groups can be efficiently removed under mild conditions, typically through catalytic hydrogenation, to unveil the final deprotected oligosaccharide.

Activation of the Glycosyl Donor: Paving the Way for Glycosidic Bond Formation

The transformation of the relatively unreactive this compound into a potent glycosylating agent requires the activation of its anomeric hydroxyl group. This is typically achieved by converting the hydroxyl into a good leaving group. Several methods have proven effective, with the choice of activator often influencing the yield and stereoselectivity of the glycosylation reaction.

Common activation strategies include:

-

Trichloroacetimidate Method: The hydroxyl group is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to form a trichloroacetimidate donor. This donor is then activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to generate a highly reactive oxocarbenium ion intermediate that readily reacts with a glycosyl acceptor.

-

Thioglycoside Method: The anomeric hydroxyl can be converted to a thioglycoside (e.g., a phenylthio or ethylthio group). Thioglycosides are stable compounds that can be activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf.

-

Halide Method: The hydroxyl group can be converted to a glycosyl halide (bromide or chloride). These reactive intermediates are often prepared in situ and immediately used in glycosylation reactions, typically promoted by silver or mercury salts.

-

Direct Activation: In some cases, direct activation of the anomeric hydroxyl group is possible using a combination of reagents. For instance, a system of Sn(OTf)₂ and Me₃SiCl has been shown to effectively promote glycosylation directly from the hemiacetal.[1]

The general mechanism for Lewis acid-promoted activation of a glycosyl donor is depicted below.

Caption: Activation of the glycosyl donor by a Lewis acid to form a reactive oxocarbenium ion intermediate.

Quantitative Analysis of Glycosylation Reactions

The success of a glycosylation reaction is measured by its yield and stereoselectivity (the ratio of α to β anomers formed). These outcomes are highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter system, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies employing derivatives of this compound as glycosyl donors.

| Glycosyl Donor Derivative | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | NIS/TMSOTf | Not Specified | 95 | Not Specified | [2] |

| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromide | Methanol | Various | Dichloromethane | Not Specified | Examined | [3] |

| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chloride | Methanol | Various | Dichloromethane | Not Specified | Examined | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in complex carbohydrate synthesis. Below are representative procedures for the preparation of a glycosyl donor and its use in a glycosylation reaction.

Protocol 1: Synthesis of this compound

A reported synthesis of this compound involves the reaction of p-tolylthiobenzylgalactose with N-bromosuccinimide in a mixture of acetone and water at room temperature. The reaction proceeds for 30 minutes, and after workup, the desired product is obtained in a 62% yield.[4]

Protocol 2: General Glycosylation Procedure using a Thioglycoside Donor

The following is a general workflow for a typical glycosylation reaction using a thioglycoside donor, which can be prepared from this compound.

Caption: A typical experimental workflow for a glycosylation reaction.

A specific example of a glycosylation reaction involves the coupling of phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside with an acceptor, promoted by N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate, which furnished the desired disaccharide in a 95% yield.[2]

Conclusion

This compound stands as a cornerstone in the chemical synthesis of complex carbohydrates. Its benzylated structure provides the necessary stability for selective activation at the anomeric center, enabling the formation of glycosidic linkages with a variety of acceptor molecules. While the stereochemical outcome of glycosylation is influenced by a multitude of factors, careful selection of activating agents, reaction conditions, and the inherent properties of the coupling partners allows for the synthesis of intricate oligosaccharides and glycoconjugates. The data and protocols presented here serve as a valuable resource for researchers and professionals in the field, facilitating the continued development of novel carbohydrate-based therapeutics and research tools.

References

The Art of Sweet Scaffolding: A Technical Guide to Protected Carbohydrates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, where the precise construction of complex molecules is paramount, carbohydrates represent both a formidable challenge and a remarkable opportunity. Their dense stereochemical information and polyfunctional nature make them invaluable starting materials, but also necessitate a sophisticated approach to their chemical manipulation. This technical guide delves into the core principles and practical applications of protected carbohydrates, providing researchers, scientists, and drug development professionals with a comprehensive overview of how these versatile building blocks are leveraged to advance organic synthesis and drug discovery.

Introduction: The Dual Nature of Carbohydrates in Synthesis

Carbohydrates are the most abundant biomolecules on Earth, playing critical roles in biological processes ranging from energy storage to cell recognition and signaling.[1][2][3][4] In organic synthesis, their utility stems from two key characteristics:

-

Chiral Pool Starting Materials: As naturally occurring, enantiomerically pure compounds, carbohydrates provide a readily available and inexpensive source of chirality for the synthesis of complex non-carbohydrate natural products and pharmaceuticals.[5][6][7][8]

-

Building Blocks for Biologically Active Molecules: The synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based drugs relies on the use of selectively protected monosaccharide units to control the regioselectivity and stereoselectivity of glycosidic bond formation.[9][10][11]

However, the very feature that makes carbohydrates so rich in information—the multitude of hydroxyl groups—presents a significant synthetic hurdle. To achieve selective reactions at a specific position, all other reactive sites must be temporarily masked with protecting groups.[12][13] The judicious choice, installation, and removal of these protecting groups are central to the art and science of carbohydrate chemistry.[14][15][16]

Core Applications of Protected Carbohydrates

The strategic use of protected carbohydrates has enabled groundbreaking advances in several areas of organic synthesis and medicinal chemistry.

Oligosaccharide and Glycoconjugate Synthesis

The synthesis of complex oligosaccharides and glycoconjugates is arguably the most prominent application of protected carbohydrates. These molecules are vital for understanding and modulating biological processes.[14][17] Protecting groups are essential to:

-

Control Regioselectivity: Directing the formation of a glycosidic linkage to a specific hydroxyl group on the acceptor molecule.

-

Control Stereoselectivity: Influencing the anomeric configuration (α or β) of the newly formed glycosidic bond, often through neighboring group participation.[2][18]

-

Modulate Reactivity: "Arming" or "disarming" a glycosyl donor to control the sequence of glycosylation in one-pot synthesis strategies.[19]

The synthesis of complex structures like the GPI anchor core glycan and gangliosides showcases the power of these strategies.[20][21][22]

Carbohydrates as Chiral Synthons

The rich stereochemistry of carbohydrates can be masterfully exploited to introduce multiple chiral centers into non-carbohydrate target molecules.[5][6] By selectively protecting and modifying the hydroxyl groups of a simple sugar, chemists can create highly functionalized chiral building blocks for the synthesis of a wide array of natural products and pharmaceuticals.[7][8]

Drug Development and Medicinal Chemistry

Protected carbohydrates are instrumental in the development of new therapeutics.[18][23][24][25] Key applications include:

-

Carbohydrate-Based Scaffolds: Using the rigid carbohydrate ring as a template to display pharmacophoric groups in a defined spatial orientation.[18]

-

Glycoconjugation: Attaching carbohydrates to drugs to improve their pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and targeting.[9][17]

-

Synthetic Vaccines: The synthesis of tumor-associated carbohydrate antigens (TACAs) and bacterial capsular polysaccharides for the development of conjugate vaccines.[24]

Quantitative Data on Protecting Group and Glycosylation Strategies

The efficiency of oligosaccharide synthesis is highly dependent on the choice of protecting groups and glycosylation methods. The following tables summarize quantitative data from comparative studies to aid in the selection of appropriate synthetic strategies.

| N-Protecting Group on Glucosamine Donor | Isolated Yield of Hexasaccharide | Reference |

| p-Nitrobenzyloxycarbonyl (pNZ) | 29% | [1] |

| Trichloroacetyl (TCA) | 16% | [1] |

| Carboxybenzyl (Cbz) | 6% | [1] |

| Table 1: Comparison of N-protecting group efficiency in the automated solid-phase synthesis of a human milk oligosaccharide. |

| Synthesis Method | Donor Equivalents per Glycosylation | Reaction Time per Glycosylation | Overall Yield | Reference |

| Solid-Phase Synthesis | 7.5 | ~12 hours | - | [3][10] |

| Solution-Phase Synthesis | 2.5 | 2-3 hours | >90% per step | [3][10] |

| Table 2: Comparison of solid-phase versus solution-phase synthesis of α-(1→6)-linked glucosyl oligomers using glycosyl iodide donors. |

| Reagent for Reductive Opening | Product Ratio (6-O-Benzyl : 4-O-Benzyl) | Yield | Reference |

| DIBAL-H in Toluene | Major product is 4-O-benzyl | - | [26] |

| DIBAL-H in Dichloromethane | Major product is 6-O-benzyl | - | [26] |

| Triethylsilane and Iodine | Selective for 6-O-benzyl | up to 95% | [27] |

| Table 3: Regioselective opening of 4,6-O-benzylidene acetals. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the protection, deprotection, and glycosylation of carbohydrates.

Protection of Hydroxyl Groups

Protocol 1: Benzylation of a Hydroxyl Group using Sodium Hydride and Benzyl Bromide

This protocol describes the "permanent" protection of a hydroxyl group as a benzyl ether.

-

Materials:

-

Carbohydrate with a free hydroxyl group

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Dry N,N-dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the starting carbohydrate (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (2.0 equiv.) portion-wise to the solution.

-

Add BnBr (1.5–2.0 equiv.) dropwise to the stirring suspension at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by methanol.

-

Dilute the mixture with EtOAc and wash with water.

-

Extract the aqueous layer twice with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[3]

-

Protocol 2: Formation of an Isopropylidene Acetal

This protocol describes the protection of a cis-diol as an isopropylidene acetal (acetonide).

-

Materials:

-

Monosaccharide (e.g., D-glucose)

-

Anhydrous acetone

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

-

Procedure:

-

Suspend or dissolve the carbohydrate in anhydrous acetone.

-

Add 2,2-dimethoxypropane as a water scavenger.

-

Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Stir the reaction at room temperature or under reflux until the solution becomes homogeneous and TLC indicates complete reaction.

-

Neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the product by crystallization or silica gel chromatography.[4][14]

-

Glycosylation

Protocol 3: Glycosylation using a Trichloroacetimidate Donor

This is a widely used method for the formation of glycosidic bonds.

-

Materials:

-

Glycosyl acceptor (1.0 equiv.)

-

Glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

-

Dry dichloromethane (CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Co-evaporate the glycosyl acceptor and trichloroacetimidate donor with dry toluene to remove residual water and then dry under high vacuum for at least 3 hours.

-

In a separate flame-dried, two-necked flask, add activated molecular sieves and heat under vacuum.

-

Under an argon atmosphere, dissolve the acceptor and donor in dry CH₂Cl₂ and transfer this solution via cannula to the flask containing the molecular sieves.

-

Stir the mixture at the desired temperature (e.g., -40 °C to 0 °C) for 1 hour.

-

Add TMSOTf dropwise to the suspension.

-

Monitor the reaction by TLC until the donor is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Separate the organic layer, wash with brine, and dry over Na₂SO₄.

-

Filter, concentrate, and purify the product by silica gel chromatography.[1]

-

Deprotection

Protocol 4: Selective Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation

This protocol describes the removal of a benzyl ether in the presence of other functional groups.

-

Materials:

-

Benzylated carbohydrate

-

Palladium on carbon (10% Pd/C)

-

Triethylsilane (Et₃SiH) or Ammonium formate

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the benzylated carbohydrate in methanol.

-

Add 10% Pd/C to the solution.

-

Add triethylsilane or ammonium formate as the hydrogen source.

-

Stir the mixture at room temperature until TLC indicates complete deprotection.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Visualizing the Logic: Workflows and Pathways

Graphical representations are invaluable for understanding the complex relationships and sequences in carbohydrate synthesis and their biological context.

Signaling Pathways

Carbohydrates on the cell surface are crucial for mediating cell signaling events. Synthetic carbohydrates and glycoconjugates are powerful tools to probe and understand these pathways.

Caption: Probing Lectin-Mediated Signaling with a Synthetic Glycan.

This diagram illustrates how a synthetically produced glycan can bind to a cell surface lectin receptor, initiating an intracellular kinase cascade that leads to changes in gene expression and a cellular response.[28][29]

Experimental Workflows

The synthesis of complex carbohydrates is a multi-step process that can be systematically visualized.

Workflow 1: Solid-Phase Oligosaccharide Synthesis

Automated solid-phase synthesis has streamlined the production of oligosaccharides.

Caption: General Workflow for Solid-Phase Oligosaccharide Synthesis.

This workflow outlines the iterative cycle of deprotection, washing, and coupling of protected monosaccharide building blocks on a solid support, culminating in the cleavage and purification of the final oligosaccharide.[30][31]

Workflow 2: Chemoenzymatic Synthesis of Sialyl Lewis X

This approach combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis.

Caption: Chemoenzymatic Synthesis of the Sialyl Lewis X Tetrasaccharide.

This diagram shows the synthesis of a key biological ligand, starting with a chemically synthesized disaccharide precursor, which is then elaborated by specific glycosyltransferases to add the sialic acid and fucose residues.[8][32][33][34]

Conclusion

Protected carbohydrates are indispensable tools in modern organic synthesis. The ability to selectively mask and unmask their hydroxyl groups provides the control necessary to construct highly complex and biologically relevant molecules. From the synthesis of intricate oligosaccharides that coat our cells to the development of novel carbohydrate-based therapeutics, the principles and protocols outlined in this guide form the foundation of a vibrant and impactful field of research. As our understanding of the "glycocode" of life deepens, the demand for sophisticated synthetic carbohydrate chemistry will only continue to grow, driving further innovation in protecting group strategies and their applications.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution- and solid-phase oligosaccharide synthesis using glucosyl iodides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Studies of Glycosylphosphatidylinositol (GPI) Anchors and GPI-Anchored Peptides, Glycopeptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated chemoenzymatic synthesis of a comprehensive sulfated ganglioside glycan library to decipher functional sulfoglycomics and sialoglycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]